1-[(5-Bromofuran-2-yl)methyl]-3,3-difluoropyrrolidine
Description
1-[(5-Bromofuran-2-yl)methyl]-3,3-difluoropyrrolidine is a fluorinated heterocyclic compound featuring a 3,3-difluoropyrrolidine core substituted with a 5-bromofuran-2-ylmethyl group. The geminal difluoro substitution on the pyrrolidine ring introduces conformational rigidity due to the electron-withdrawing effects of fluorine, which alters the ring's puckering and enhances metabolic stability .
Properties
IUPAC Name |
1-[(5-bromofuran-2-yl)methyl]-3,3-difluoropyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF2NO/c10-8-2-1-7(14-8)5-13-4-3-9(11,12)6-13/h1-2H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDUCIUIFKUKRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)CC2=CC=C(O2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the Pyrrolidine Core with Difluorination
The core of the target compound, the 3,3-difluoropyrrolidine, is typically synthesized via cyclization reactions involving amino acids or suitable precursors. A common approach involves:
- Starting from amino acid derivatives such as N-protected amino acids, which undergo cyclization under dehydrating conditions to form pyrrolidine rings.
- Difluorination of the pyrrolidine ring is achieved using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents, which selectively introduce fluorine atoms at the 3-position.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Cyclization | N-protected amino acid | Heat in suitable solvent (e.g., toluene) | Variable | Forms pyrrolidine ring |
| Difluorination | DAST or Deoxo-Fluor | -78°C to room temperature | Moderate to high | Selective fluorination at the 3-position |
Preparation of the 5-Bromofuran-2-yl Methyl Fragment
The furan ring bearing a bromine at the 5-position and a methyl group at the 2-position is synthesized via electrophilic substitution and halogenation strategies:
- Furan methylation is performed via directed lithiation or metal-halogen exchange reactions, followed by quenching with electrophiles like methyl iodide.
- Bromination at the 5-position is achieved through selective halogenation using N-bromosuccinimide (NBS) under radical conditions, often with a radical initiator such as AIBN.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Methylation | n-Butyllithium, methyl iodide | -78°C to 0°C | Good | Selective at C-2 of furan |
| Bromination | NBS, AIBN | Room temperature | Moderate | Selective bromination at C-5 |
Coupling of Furan Methyl with Pyrrolidine
The key step involves coupling the brominated furan methyl fragment with the difluoropyrrolidine core:
- Nucleophilic substitution : The methyl group on the furan ring, activated by the bromine, can undergo nucleophilic substitution with the amino group of the pyrrolidine derivative.
- Use of coupling reagents : Such as potassium carbonate or cesium carbonate in polar aprotic solvents (DMF, DMSO) facilitates the substitution.
| Reagent | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|
| Base (K2CO3) | DMF | 50-80°C | Variable | Promotes SN2 reaction |
Final Functionalization and Purification
Post-coupling, the compound undergoes purification via column chromatography or recrystallization. Additional steps may include:
- Deprotection if protecting groups were used.
- Purification through chromatography, crystallization, or distillation to achieve high purity.
Summary of Key Data and Findings
| Method | Reagents | Conditions | Yield | Advantages | References |
|---|---|---|---|---|---|
| Cyclization and Difluorination | N-protected amino acids, DAST | Heat, -78°C to RT | Moderate to high | Precise fluorination | Literature on fluorinated pyrrolidines |
| Furan Bromination | NBS, AIBN | Room temperature | Moderate | Selective halogenation | Patent WO2014151784A1 |
| Coupling Reaction | K2CO3, DMF | 50-80°C | Variable | Efficient coupling | Patent WO2014151784A1 |
Notes:
- The synthesis pathways are adaptable depending on the availability of starting materials.
- The use of modern fluorination reagents like DAST ensures regioselectivity in fluorine incorporation.
- Bromination of the furan ring is optimized via radical halogenation to ensure selectivity at the 5-position.
Chemical Reactions Analysis
1-[(5-Bromofuran-2-yl)methyl]-3,3-difluoropyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the furan ring can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction:
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(5-Bromofuran-2-yl)methyl]-3,3-difluoropyrrolidine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including its use as a precursor for drug development.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(5-Bromofuran-2-yl)methyl]-3,3-difluoropyrrolidine is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-[(5-Bromofuran-2-yl)methyl]-3,3-difluoropyrrolidine with structurally related 3,3-difluoropyrrolidine derivatives, highlighting substituent effects, synthesis, and biological activities:
Key Comparative Insights:
Structural and Electronic Effects: The bromofuran substituent in the target compound introduces significant steric bulk and hydrophobicity compared to smaller substituents like azetidine or chloropyridine. Bromine's polarizability may enable halogen bonding, a feature absent in non-halogenated analogs like 3-hydroxytetrahydrofuran . 3,3-Difluoropyrrolidine hydrochloride exhibits reduced basicity (pKa 7.5 vs. pyrrolidine’s 11.3), which may enhance bioavailability by minimizing protonation at physiological pH .
Biological Activity :
- 3,3-Difluoropyrrolidine derivatives show moderate enzyme inhibition (e.g., 30–70% remaining activity in Pk-LDH assays at 1 mM), though less potent than oxamate . The bromofuran analog’s activity remains speculative but could benefit from improved target engagement via halogen interactions.
- Chloropyridine analogs (e.g., 2-chloro-6-(3,3-difluoropyrrolidin-1-yl)pyridine) demonstrate synthetic versatility, with high yields in SNAr reactions , suggesting feasible routes for derivatizing the target compound.
Synthetic Accessibility: The 3,3-difluoropyrrolidine core is efficiently synthesized via Claisen rearrangement and Ru(VIII)-catalyzed oxidation , enabling scalable production.
Pharmacological Potential: The azetidine derivative () highlights the importance of ring size in modulating conformational flexibility, which may influence binding kinetics . In contrast, the bromofuran analog’s larger substituent could restrict access to certain enzyme pockets.
Research Findings and Data Tables
Table 1: Inhibitory Activity of 3,3-Difluoropyrrolidine Derivatives in Pk-LDH Assays (1 mM)
| Compound | % Remaining Activity (Mean ± SD) | Reference |
|---|---|---|
| 3,3-Difluoropyrrolidine hydrochloride | 29.5 ± 3.2 | |
| 3-Hydroxytetrahydrofuran | 72.4 ± 4.1 | |
| Oxamate (positive control) | 12.1 ± 1.8 |
Biological Activity
1-[(5-Bromofuran-2-yl)methyl]-3,3-difluoropyrrolidine is a synthetic organic compound notable for its unique structural features, combining a brominated furan ring with a difluorinated pyrrolidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
- IUPAC Name : this compound
- Molecular Formula : C₉H₁₀BrF₂N₁O
- Molecular Weight : 266.08 g/mol
- CAS Number : 1934517-99-3
The biological activity of this compound is primarily hypothesized to arise from its interaction with specific molecular targets such as enzymes and receptors. The bromofuran moiety may enhance binding affinity, while the difluoropyrrolidine structure can improve the compound's stability and bioavailability. Although detailed mechanisms remain under investigation, preliminary studies suggest potential pathways involving enzyme inhibition and modulation of receptor signaling.
Biological Activity Overview
Research indicates that this compound may exhibit a range of biological activities, including:
- Antimicrobial Properties : Initial studies suggest effectiveness against various bacterial strains, potentially due to the disruption of cellular processes.
- Anticancer Activity : Investigations into its cytotoxic effects on cancer cell lines have shown promising results, indicating potential as a lead compound in anticancer drug development.
Case Studies and Research Findings
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with structurally similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 5-Bromofuran-2-ylmethylamine | Structure | Moderate antimicrobial activity |
| 3,3-Difluoropyrrolidine | Structure | Limited anticancer effects |
The combination of the brominated furan and difluorinated pyrrolidine moieties in our compound enhances its overall biological profile compared to these analogs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[(5-Bromofuran-2-yl)methyl]-3,3-difluoropyrrolidine, and what reaction conditions maximize yield?
- Methodological Answer : The synthesis typically involves coupling 5-bromofuran-2-carbaldehyde with 3,3-difluoropyrrolidine derivatives via reductive amination or nucleophilic substitution. Key steps include:
- Solvent Selection : Polar aprotic solvents like DMF or THF are preferred for solubility and reaction efficiency .
- Temperature Control : Reactions are conducted at 80–110°C to balance reaction rate and byproduct formation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization ensures high purity (>95%) .
Q. Which analytical techniques are standard for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry; 19F NMR quantifies fluorination efficiency .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 294.0) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity and stability .
Q. What initial biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer :
- Enzyme Inhibition Assays : Screen against kinases or proteases (IC50 determination) using fluorogenic substrates .
- Cellular Uptake Studies : Radiolabeled analogs (e.g., 18F) track intracellular accumulation in cancer cell lines .
Advanced Research Questions
Q. How can computational methods predict reaction intermediates and optimize synthetic pathways?
- Methodological Answer :
- Quantum Chemical Calculations : Density functional theory (DFT) models transition states and activation energies for key steps like C–N bond formation .
- Machine Learning : Train models on existing reaction datasets to predict optimal solvent/catalyst combinations (e.g., ICReDD’s reaction path search methods) .
Q. How can researchers resolve conflicting spectroscopic data (e.g., overlapping NMR signals)?
- Methodological Answer :
- 2D NMR Techniques : HSQC and HMBC correlate 1H-13C couplings to resolve ambiguities in pyrrolidine ring substitution .
- X-ray Crystallography : Single-crystal analysis provides definitive spatial conformation of the bromofuran-pyrrolidine scaffold .
- Statistical Design of Experiments (DoE) : Fractional factorial designs isolate variables affecting spectral quality (e.g., pH, temperature) .
Q. What strategies elucidate structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace Br with Cl or CF3) to assess electronic effects on target binding .
- Molecular Dynamics Simulations : Simulate ligand-receptor interactions (e.g., with G-protein-coupled receptors) to identify critical binding motifs .
- Crystallographic Data : Co-crystallize with biological targets (e.g., enzymes) to map binding pockets .
Q. How can environmental stability and degradation pathways be systematically assessed?
- Methodological Answer :
- Hydrolysis Studies : Expose to buffered solutions (pH 3–10) and monitor degradation via LC-MS; identify hydrolytic cleavage sites (e.g., pyrrolidine ring opening) .
- Computational Toxicology : Use EPA DSSTox models to predict eco-toxicity endpoints (e.g., LC50 for aquatic organisms) .
Data Contradiction Analysis
Q. How to address discrepancies between computational predictions and experimental yields?
- Methodological Answer :
- Multi-scale Modeling : Combine DFT (microscale) with kinetic Monte Carlo simulations (macroscale) to account for solvent effects and side reactions .
- In Situ Monitoring : Use ReactIR or Raman spectroscopy to detect transient intermediates not captured in static models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
